molecular formula C8H12N2O3S B13996619 N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide CAS No. 1243347-62-7

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B13996619
CAS No.: 1243347-62-7
M. Wt: 216.26 g/mol
InChI Key: OLHWIOQLUANADU-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-5-hydroxybenzene with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Aminomethyl)-5-hydroxybenzene+Methanesulfonyl chlorideThis compound+HCl\text{3-(Aminomethyl)-5-hydroxybenzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Aminomethyl)-5-hydroxybenzene+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of nucleic acids and proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

Uniqueness

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an aminomethyl group and a hydroxyphenyl group

Biological Activity

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C10H14N2O3S
  • Molecular Weight : 246.29 g/mol

This compound features a methanesulfonamide group attached to a phenolic structure with an aminomethyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent. The mechanism underlying its anticancer effects involves the inhibition of specific kinases that are pivotal in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a target that is often deregulated in various cancers. In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines with IC50 values indicating significant potency against tumor growth .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against Gram-positive bacteria. Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests, which revealed that it effectively inhibited the growth of vancomycin-resistant Enterococcus faecalis (VRE) with MIC values around 26.33 µM . This suggests its potential utility in treating infections caused by resistant bacterial strains.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study involving various sulfonamide derivatives indicated that modifications in the side chains could enhance their inhibitory effects on Plk1, with some derivatives showing IC50 values as low as 1.63 µM .
    • In vivo studies demonstrated that certain analogues of this compound could significantly reduce tumor size in xenograft models, further supporting its anticancer potential.
  • Antimicrobial Studies :
    • A series of experiments conducted on bacterial cultures showed that the compound's sulfonamide moiety contributes to its antibacterial activity by interfering with folate synthesis pathways in bacteria .
    • Comparative studies with standard antibiotics revealed that this compound could serve as a complementary agent in antibiotic therapy.

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (Plk1)1.63 µM
Antimicrobial (VRE)26.33 µM

Properties

CAS No.

1243347-62-7

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[3-(aminomethyl)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-2-6(5-9)3-8(11)4-7/h2-4,10-11H,5,9H2,1H3

InChI Key

OLHWIOQLUANADU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)CN)O

Origin of Product

United States

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